1-(Aminomethyl)-4,4-difluorocyclohexanol hydrochloride

Description

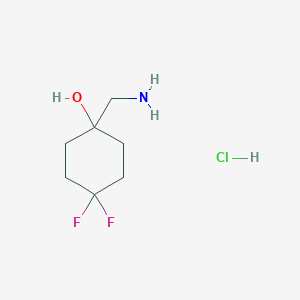

1-(Aminomethyl)-4,4-difluorocyclohexanol hydrochloride is a fluorinated cyclohexanol derivative characterized by an aminomethyl (-CH₂NH₂) group and two fluorine atoms at the 4,4-positions of the cyclohexane ring. The hydroxyl group at the 1-position enhances polarity, while the fluorine substituents contribute to metabolic stability and electronic effects. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and ion channel modulators . Its synthesis typically involves aminomethylation of 4,4-difluorocyclohexanone followed by hydrochloric acid salt formation, as described in analogous procedures for related difluorocyclohexane derivatives .

Properties

IUPAC Name |

1-(aminomethyl)-4,4-difluorocyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO.ClH/c8-7(9)3-1-6(11,5-10)2-4-7;/h11H,1-5,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDIXHKOPOMUPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1(CN)O)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227808-08-3 | |

| Record name | 1-(aminomethyl)-4,4-difluorocyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-4,4-difluorocyclohexanol hydrochloride typically involves the reaction of cyclohexanone with formaldehyde and ammonium chloride, followed by fluorination. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-4,4-difluorocyclohexanol hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The aminomethyl group can be substituted with other functional groups using reagents like alkyl halides

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: 4,4-difluorocyclohexanone.

Reduction: 1-(Aminomethyl)-4,4-difluorocyclohexane.

Substitution: Various substituted cyclohexanol derivatives.

Scientific Research Applications

Reaction Types

1-(Aminomethyl)-4,4-difluorocyclohexanol hydrochloride can participate in various chemical reactions:

- Oxidation : Produces ketones or carboxylic acids.

- Reduction : Converts to amines or alcohols.

- Substitution : Nucleophilic substitutions can occur at the aminomethyl group.

Chemistry

This compound serves as a vital intermediate in the synthesis of complex organic molecules. Its structural features allow it to be utilized as a reagent in various chemical reactions, facilitating the development of new compounds with desired properties.

Biology

In biological research, this compound is explored for its potential roles in biochemical pathways. It may act as a probe for studying enzyme mechanisms due to its ability to form hydrogen bonds and ionic interactions with active sites on enzymes.

Medicine

The compound has been investigated for its therapeutic potential, particularly as a precursor in drug development targeting specific biological pathways. Its unique structure may enhance the efficacy of pharmaceutical agents designed to interact with biological targets .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials that exhibit unique properties due to the presence of fluorine atoms. Its use in agrochemicals for formulating pesticides is also being explored .

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-4,4-difluorocyclohexanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group allows it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. The fluorine atoms enhance its lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Key Observations:

Hydroxyl Group Impact : The hydroxyl group in the target compound improves aqueous solubility compared to 4,4-difluorocyclohexanamine hydrochloride, which lacks this moiety .

Aromatic Substitution : The 3-chlorophenyl group in 1-(3-chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride introduces π-π stacking interactions, making it suitable for targeting hydrophobic enzyme pockets .

Biological Activity

1-(Aminomethyl)-4,4-difluorocyclohexanol hydrochloride is a synthetic compound characterized by its unique molecular structure, which includes an aminomethyl group and two fluorine atoms attached to a cyclohexanol framework. Its molecular formula is and it is noted for its potential biological activities, particularly in medicinal chemistry.

The synthesis of this compound typically involves several key steps:

- Fluorination : Cyclohexanol is fluorinated using agents like diethylaminosulfur trifluoride (DAST).

- Aminomethylation : The difluorocyclohexanol undergoes aminomethylation with formaldehyde and ammonia or primary amines.

- Hydrochloride Formation : The resultant product is treated with hydrochloric acid to form the hydrochloride salt.

These reactions allow for the creation of a compound with enhanced stability and reactivity due to the presence of fluorine atoms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's aminomethyl group can form hydrogen bonds and ionic interactions with active sites on enzymes or receptors, while the fluorine atoms contribute to the compound's overall stability and lipophilicity, enhancing its bioavailability.

Key Biological Targets

- Enzymes : It has been investigated for its role in modulating enzyme activities, potentially influencing metabolic pathways.

- Receptors : The compound may interact with various receptors, affecting signal transduction pathways critical in cellular responses.

Case Studies and Research Findings

- Neuroprotective Effects : In a study examining Alzheimer's disease models, this compound was shown to inhibit peripheral VEGF signaling, which significantly improved cortical blood flow and reduced leukocyte obstructions in brain capillaries .

- Cancer Research : The compound has been explored as a potential therapeutic agent in cancer treatment due to its ability to inhibit anti-apoptotic mechanisms in cancer cells . This suggests that it may enhance the efficacy of existing chemotherapeutic agents by promoting apoptosis in resistant cancer cells.

- Toxicity Studies : Toxicity assessments have indicated that while the compound exhibits beneficial effects in specific models, careful consideration of its dosage is essential to mitigate adverse effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Structure | Contains two fluorine atoms; aminomethyl group enhances reactivity | Modulates enzyme activity; potential neuroprotective effects |

| Aminomethyl propanol | - | Lacks fluorine atoms; simpler structure | Limited biological applications compared to difluorinated variant |

| Pyrrolidine derivatives | - | Different ring structure; similar functional groups | Varies widely in biological activity depending on substitutions |

Future Directions

Research into this compound continues to expand, particularly in the fields of drug development and biochemical research. Future studies may focus on:

- Mechanistic Studies : Further elucidation of its interaction mechanisms at the molecular level.

- Therapeutic Applications : Exploration of its potential as a lead compound for developing new treatments for neurodegenerative diseases and cancers.

- Safety Profiles : Comprehensive toxicity studies to establish safe dosage ranges for clinical applications.

Q & A

Q. What are the key steps in synthesizing 1-(Aminomethyl)-4,4-difluorocyclohexanol hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves aminomethylation of 4,4-difluorocyclohexanol precursors under controlled conditions. Critical parameters include temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios of reagents (e.g., formaldehyde and ammonium chloride). Optimization can employ Design of Experiments (DOE) principles, such as factorial design, to evaluate interactions between variables like pH, reaction time, and catalyst loading. For example, a 2³ factorial design could identify dominant factors affecting yield . Computational tools like quantum chemical calculations (e.g., DFT) may predict intermediate stability and transition states, guiding experimental adjustments .

Q. Which spectroscopic methods are critical for characterizing this compound, and what are the expected spectral signatures?

Methodological Answer:

- ¹H/¹³C NMR : Look for distinct shifts corresponding to the aminomethyl group (δ ~2.5–3.5 ppm for ¹H; δ ~40–50 ppm for ¹³C) and cyclohexanol fluorine coupling (e.g., ¹⁹F NMR signals at ~-100 to -120 ppm).

- IR Spectroscopy : Peaks near 3300 cm⁻¹ (N-H stretch) and 1050–1100 cm⁻¹ (C-F vibrations).

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 208.1 (base compound) and adducts (e.g., [M+Na]⁺). Cross-reference with certified reference materials to validate purity .

Q. How should researchers handle safety concerns related to this compound during laboratory use?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Safety protocols should align with EC Regulation No. 1272/2008 guidelines for aminomethylated cyclohexanol derivatives .

Q. What are common impurities encountered during synthesis, and how can they be quantified?

Methodological Answer:

- Byproducts : Unreacted 4,4-difluorocyclohexanol (retention time ~5.2 min in HPLC) or over-alkylated derivatives.

- Quantification : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Calibrate against certified impurity standards (e.g., LGC Limited’s reference materials) . For trace analysis, LC-MS/MS provides higher sensitivity (LOQ < 0.1%) .

Advanced Research Questions

Q. How can computational modeling assist in predicting reaction pathways for derivatives of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations can model transition states and intermediate energies to predict regioselectivity in fluorinated cyclohexanol derivatives. For example, Fukui indices identify nucleophilic/electrophilic sites for aminomethylation. Reaction path search algorithms (e.g., GRRM) combined with experimental validation narrow optimal conditions, reducing trial-and-error approaches .

Q. What strategies resolve discrepancies in stereochemical assignments from NMR data for fluorinated cyclohexanol derivatives?

Methodological Answer:

- NOESY/ROESY : Detect spatial proximity between the aminomethyl group and fluorine atoms to confirm axial/equatorial conformations.

- Dynamic NMR : Analyze coalescence temperatures for chair-flipping barriers in cyclohexanol rings.

- Comparative Analysis : Cross-validate with X-ray crystallography data of analogous compounds (e.g., cis-2-aminocyclohexanol hydrochloride, CAS 6936-47-6) .

Q. How does isotopic labeling (e.g., deuterium) aid in metabolic pathway studies of this compound?

Methodological Answer: Deuterated analogs (e.g., 4-Amino-1-pentanol-d4 hydrochloride) enable tracking via mass spectrometry or ²H NMR . For instance, incubate labeled compounds with hepatic microsomes to identify metabolic sites (e.g., CYP450-mediated oxidation). Use kinetic isotope effects (KIE) to differentiate enzymatic vs. non-enzymatic degradation pathways .

Q. What statistical approaches ensure reproducibility in pharmacological assays involving this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.